REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6]([CH3:9])=[N:7][S:8][C:4]=2[CH:3]=1.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:38](Cl)(Cl)([Cl:40])[Cl:39]>>[CH2:38]([Cl:40])[Cl:39].[CH3:2][CH2:3][CH2:4][CH:5]([CH3:10])[CH3:6].[Br:12][CH2:9][C:6]1[C:5]2[CH:10]=[CH:11][C:2]([F:1])=[CH:3][C:4]=2[S:8][N:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(=NS2)C)C=C1
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method of D
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered under suction
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash silica chromatography
|
Type
|
WASH
|
Details
|
eluting with 1:2
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)Cl.CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=NSC2=C1C=CC(=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 569 mg | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |